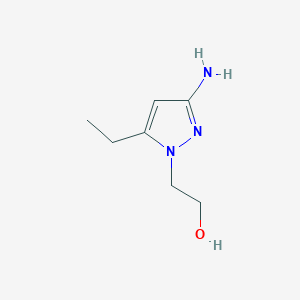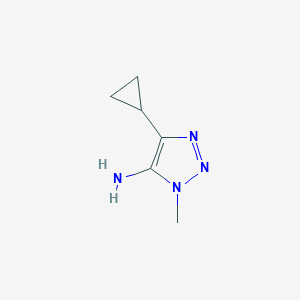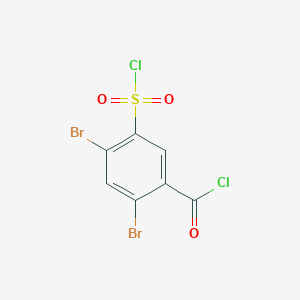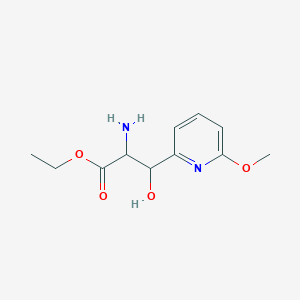
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form 3-amino-5-ethyl-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethanamine.
Substitution: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-5-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in chemical reactions.
2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol: Contains a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
Uniqueness
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for a wide range of chemical modifications and potential biological activities. The ethyl group also contributes to its distinct properties compared to similar compounds .
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-(3-amino-5-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5-7(8)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H2,8,9) |
Clave InChI |
ZQYGRFMWFDVGBV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN1CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)


![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)


![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)


